o-(Tetrahydrofuran-3-yl)-l-homoserine
Description
o-(Tetrahydrofuran-3-yl)-L-homoserine is a synthetic derivative of L-homoserine, a non-canonical amino acid central to microbial nitrogen and carbon metabolism. The compound features a tetrahydrofuran (THF) ring substituent at the oxygen atom of L-homoserine, introducing steric and electronic modifications that alter its biochemical properties compared to natural homologs.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-amino-4-(oxolan-3-yloxy)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
AFCPYAFGGWJMNA-MLWJPKLSSA-N |
Isomeric SMILES |
C1COCC1OCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1COCC1OCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
The most widely reported method for synthesizing o-(Tetrahydrofuran-3-yl)-l-homoserine involves the cyclization of L-homoserine lactone derivatives with tetrahydrofuran-containing precursors. A key starting material is L-α-amino-γ-butyrolactone hydrobromide , which undergoes nucleophilic acyl substitution with THF-based electrophiles. For example, γ-thiobutyrolactone β-acid chloride reacts with DL-homoserine lactone hydrobromide in pyridine to form the THF-homoserine adduct. The reaction proceeds via a two-step mechanism:
- Activation of the homoserine lactone’s amino group by pyridine.
- Cyclization facilitated by the β-acid chloride’s electrophilic carbonyl carbon.
Optimization Insights :
- Solvent : Dichloromethane (DCM) and methanol mixtures (95:5) are optimal for purification via flash chromatography.
- Yield : 82% purity is achievable with stoichiometric control and low-temperature conditions.
Enantioselective Catalytic Hydrogenation
Patent literature describes enantioselective synthesis using catalytic hydrogenation of aldehydes derived from aspartic acid. This method prioritizes optical purity (>80% enantiomeric excess) by employing optically active starting materials. The process involves:
- Dissolving aspartic acid derivatives in polar aprotic solvents (e.g., tetrahydrofuran or dioxane).
- Hydrogenation at 50–150°C under 1–20 bar H₂ pressure with palladium or platinum catalysts.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 50–150°C |
| Pressure | 1–20 bar H₂ |
| Catalyst | Pd/C or PtO₂ |
| Optical Purity | >80% ee |
This method is scalable for industrial applications but requires rigorous catalyst recycling to maintain cost efficiency.
Carbamate and Thiocarbamate Coupling
Carbamate derivatives of homoserine lactones serve as intermediates for introducing the THF moiety. A validated protocol involves reacting L-α-amino-γ-butyrolactone hydrobromide with p-nitrophenyl chloroformate in tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIEA). The reaction sequence includes:
- Formation of a mixed carbonate intermediate.
- Displacement by the homoserine lactone’s amino group to yield the carbamate.
Reaction Conditions :
- Solvent : Anhydrous THF.
- Base : DIEA (1.2 equivalents).
- Purification : Flash chromatography with ethyl acetate/hexane gradients.
Yield Comparison :
| Carbamate Type | Yield (%) |
|---|---|
| N-Ethoxycarbonyl | 75 |
| N-Benzyloxycarbonyl | 68 |
Thiocarbamate-Mediated Cyclization
Thiocarbamate analogs are synthesized using p-nitrophenyl thiocarbonates and homoserine lactones in DMF. This method offers higher solubility for bulky THF derivatives but requires stringent anhydrous conditions.
Critical Parameters :
- Temperature : 40°C overnight.
- Workup : Precipitation in methanol to isolate the product.
Chemical Reactions Analysis
Types of Reactions: o-(Tetrahydrofuran-3-yl)-l-homoserine can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the tetrahydrofuran ring into more saturated cyclic ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Saturated cyclic ethers.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
O-(Tetrahydrofuran-3-yl)-l-homoserine is a compound with applications spanning chemistry, biology, medicine, and industry, largely due to its unique structural features. The compound features a tetrahydrofuran ring and a homoserine moiety, allowing diverse chemical reactions and applications.
Scientific Research Applications
Chemistry
this compound is useful as an intermediate in synthesizing complex organic molecules. Its structure facilitates the creation of various derivatives suitable for further chemical reactions. Synthesis typically involves cyclization of precursors. One method involves cyclizing 3,4-dibromo-1-methoxybutane, followed by hydrolysis. Industrial production may utilize large-scale cyclization reactions with efficient catalysts and optimized conditions to ensure high yield and purity. Chiral catalysts can also produce enantiomerically pure forms.
This compound can undergo different chemical reactions:
- Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
- Reduction: Reduction reactions can convert the tetrahydrofuran ring into more saturated cyclic ethers.
- Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrahydrofuran ring are replaced by other nucleophiles.
Biology
In biological research, this compound helps in studying the effects of cyclic ethers on biological systems and serves as a building block for synthesizing biologically active molecules. O-(Tetrahydrofuran-3-yl)-L-serine exhibits biological activities because of its structural components. It interacts with molecular targets through hydrogen bonding and van der Waals interactions. The homoserine part can interact with enzymes and receptors, which changes how they work.
Medicine
Its structural features make it a valuable scaffold for drug design.
Industry
This compound can be used to produce polymers, surfactants, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of o-(Tetrahydrofuran-3-yl)-l-homoserine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and van der Waals interactions with target molecules, influencing their activity. The homoserine moiety can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparison
Table 1: Structural Features of L-Homoserine Derivatives
| Compound | Substituent | Key Functional Groups | Molecular Complexity |
|---|---|---|---|
| L-Homoserine | -OH | α-amino, β-hydroxy acid | Low (linear backbone) |
| O-Acetyl-L-homoserine | -OAc (acetyl ester) | Ester, α-amino acid | Moderate (acyl group) |
| o-(THF-3-yl)-L-homoserine | Tetrahydrofuran-3-yl ether | Cyclic ether, α-amino acid | High (rigid cyclic moiety) |
Key Differences :
Metabolic Pathways and Toxicity
Table 2: Metabolic Roles and Toxicity Profiles
Key Insights :
- L-Homoserine toxicity in E. coli is linked to its interference with ammonium assimilation and protein synthesis, mitigated by evolved strains via upregulated threonine degradation pathway II (TDGII) and glycine cleavage system (GCS) .
- O-Acetyl-L-homoserine’s role in fungal methionine biosynthesis makes it a target for antifungals like penicillamine, which inhibits Met2p (L-homoserine O-acetyltransferase) .
- The THF substituent in o-(THF-3-yl)-L-homoserine may reduce recognition by degradative enzymes (e.g., tdh, kbl in E.
Key Points :
- O-Acetyl-L-homoserine synthesis is well-established, requiring mild acetylation conditions , whereas the THF derivative may necessitate advanced strategies for ring formation and stereochemical control .
Biological Activity
o-(Tetrahydrofuran-3-yl)-l-homoserine is a compound that combines a tetrahydrofuran ring with the amino acid homoserine. This unique structure allows it to exhibit various biological activities, making it an important subject of study in medicinal chemistry and pharmacology. The compound's interactions at the molecular level and its potential applications in drug design are of particular interest.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring, a five-membered cyclic ether, which can participate in hydrogen bonding and van der Waals interactions. The homoserine moiety contributes to the compound's ability to interact with biological targets, including enzymes and receptors. This interaction is crucial for modulating biological functions.
The biological activity of this compound is primarily attributed to its structural characteristics:
- Hydrogen Bonding : The tetrahydrofuran ring can form hydrogen bonds with target biomolecules, influencing their conformation and activity.
- Enzyme Interaction : The homoserine component can interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
Biological Activity Overview
Research indicates that this compound may possess several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, similar to other homoserine derivatives.
- Anticancer Potential : Its structural analogs have shown promise in cancer cell line studies, indicating potential anti-proliferative effects.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological properties of compounds related to this compound:
-
Antimicrobial Studies :
- A study evaluated the effectiveness of various homoserine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives significantly inhibited bacterial growth, suggesting potential for this compound as an antimicrobial agent .
- Anticancer Activity :
- Quorum Sensing Inhibition :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Hydroxytetrahydrofuran | Hydroxyl group on tetrahydrofuran | Antimicrobial |
| N-acyl homoserine lactones (AHLs) | Acylated homoserine derivatives | Quorum sensing modulation |
| Tetrahydrofuran derivatives | Various functional groups | Anticancer, antimicrobial |
Q & A
Q. How is o-(Tetrahydrofuran-3-yl)-L-homoserine synthesized and purified in laboratory settings?
Methodological Answer: The synthesis involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamines in tetrahydrofuran (THF) under controlled conditions. For example, a reaction between tetrachloromonospirophosphazene (1) and carbazolyldiamine (3) in THF, catalyzed by triethylamine, proceeds over 3 days at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed by filtration, and the product is purified via column chromatography. Structural confirmation is achieved using X-ray crystallography (details in Supplementary Information) .
Q. What analytical techniques are used to verify the structure and purity of this compound?
Methodological Answer: Key techniques include:
- Chromatography : TLC for reaction monitoring and column chromatography for purification .
- Spectroscopy : GC-MS and LC-MS/MS for molecular weight and fragmentation pattern analysis (e.g., m/z profiles and retention times) .
- NMR : ¹H and ¹³C NMR to confirm stereochemistry and functional groups.
- X-ray crystallography : For absolute structural elucidation (see Supplementary Information in ) .
Q. How does the structural configuration of this compound influence its reactivity in biochemical pathways?
Methodological Answer: The tetrahydrofuran ring introduces steric and electronic effects that modulate enzyme-substrate interactions. For instance, in Saccharomyces cerevisiae, the stereochemistry of L-homoserine derivatives affects acetyl transfer efficiency in reactions catalyzed by homoserine O-acetyltransferase. Kinetic assays (e.g., measuring Km and Vmax) can quantify substrate specificity . Computational modeling (e.g., molecular docking) further predicts binding affinities to enzymes like threonine dehydrogenase (Tdh) in E. coli .
Advanced Research Questions
Q. How can metabolic engineering in E. coli enhance the production of this compound derivatives?
Methodological Answer: Optimize redox balance by coupling the glyoxylate shunt with L-homoserine synthesis. For example:
- Pathway Design : Overexpress aceA (isocitrate lyase) and aceB (malate synthase) to redirect carbon flux from the TCA cycle to glyoxylate, generating NADH for homoserine synthesis .
- Strain Evolution : Use adaptive laboratory evolution (ALE) to select strains with upregulated thrABC (threonine biosynthesis operon) and tdh/kbl (threonine degradation pathway II), enabling efficient L-homoserine conversion .
- Yield Validation : Quantify production via HPLC or LC-MS and compare to theoretical yields (e.g., 1.5 mol L-homoserine/mol glucose) .
Q. What experimental strategies resolve contradictions in enzymatic activity data for homoserine O-acetyltransferase across microbial systems?
Methodological Answer: Address discrepancies by:
- Comparative Kinetics : Measure enzyme activity (e.g., acetyl-CoA consumption rates) in S. cerevisiae vs. E. coli using spectrophotometric assays (e.g., DTNB for CoA release) .
- Transcriptomic Profiling : Identify regulatory differences (e.g., nac-dependent vs. nac-independent gene expression) using RNA-seq data from strains grown under varying L-homoserine concentrations .
- Structural Analysis : Perform site-directed mutagenesis on conserved residues (e.g., catalytic triad) to assess impact on acetyltransferase activity .
Q. How does L-homoserine toxicity in microbial systems affect the design of high-yield fermentation processes?
Methodological Answer: Toxicity mitigation strategies include:
- Degradation Pathway Activation : Overexpress tdh (threonine dehydrogenase) and kbl (2-amino-3-ketobutyrate coenzyme A ligase) to convert L-homoserine into glycine and acetyl-CoA, reducing intracellular accumulation .
- Genetic Modifications : Delete thrL (attenuator region of thrABC) to derepress threonine biosynthesis, diverting homoserine into non-toxic metabolites .
- Exometabolite Analysis : Use LC-MS to monitor extracellular byproducts (e.g., alanine, glycine) and adjust fermentation conditions (pH, aeration) to minimize inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
